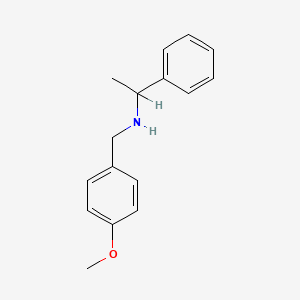

N-(4-methoxybenzyl)-1-phenylethanamine

Descripción general

Descripción

N-(4-methoxybenzyl)-1-phenylethanamine: is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the phenylethylamine structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1-phenylethanamine typically involves the reaction of 4-methoxybenzylamine with phenylethylamine under specific conditions. One common method involves the use of a reductive amination process, where the 4-methoxybenzylamine is first reacted with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-methoxybenzyl)-1-phenylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary or tertiary amines.

Substitution: The methoxy group on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzyl derivatives .

Aplicaciones Científicas De Investigación

Chemistry: N-(4-methoxybenzyl)-1-phenylethanamine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a ligand in receptor studies or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can lead to compounds with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, polymers, and other advanced materials .

Mecanismo De Acción

The mechanism of action of N-(4-methoxybenzyl)-1-phenylethanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity. The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound .

Comparación Con Compuestos Similares

N-(4-methoxybenzyl)thiosemicarbazone: This compound has similar structural features but includes a thiosemicarbazone group, which imparts different chemical and biological properties.

1-(4-methoxybenzyl)-2-phenyl-1H-indole-4-carbaldehyde: This indole derivative shares the methoxybenzyl group but has a distinct indole core, leading to unique applications and reactivity.

Uniqueness: N-(4-methoxybenzyl)-1-phenylethanamine is unique due to its specific combination of the methoxybenzyl and phenylethylamine moieties.

Actividad Biológica

N-(4-Methoxybenzyl)-1-phenylethanamine, a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a benzyl moiety, influencing its pharmacological profile. The compound's structure can be represented as follows:

Interaction with Neurotransmitter Systems

Research indicates that substituted phenethylamines, including this compound, may interact with neurotransmitter systems, particularly dopamine pathways. These compounds can modulate dopamine transmission, which is crucial in various neurological disorders such as Parkinson's disease .

A study on substituted phenethylamines highlighted their ability to alter microtubule polymerization dynamics, suggesting a potential role in neuroplasticity and cognitive functions . This interaction is significant because it may influence cellular signaling pathways and neuronal health.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related phenethylamine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The mechanisms proposed include the induction of apoptosis and inhibition of cell proliferation.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Study 1: Neuropharmacological Effects

A recent study investigated the effects of this compound on neuroplasticity in animal models. The results indicated that administration of the compound enhanced cognitive function and memory retention, attributed to its action on the dopaminergic system .

Case Study 2: Anticancer Potential

In another study focusing on the anticancer potential of phenethylamines, this compound was shown to significantly reduce cell viability in breast cancer cell lines (MCF-7). The study utilized MTT assays to quantify cell proliferation and demonstrated a dose-dependent response .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary analyses suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, further toxicological studies are warranted to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14/h3-11,13,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMOIEFDHGQJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.